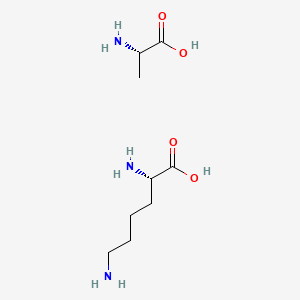

Lysine alanine

Description

Structure

2D Structure

Properties

CAS No. |

105856-79-9 |

|---|---|

Molecular Formula |

C9H21N3O4 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1 |

InChI Key |

RVLOMLVNNBWRSR-KNIFDHDWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |

Related CAS |

26701-37-1 |

Origin of Product |

United States |

Lysine Alanine in Contemporary Biochemical Research: an Overview

Significance of Lysine (B10760008) Alanine (B10760859) as a Model Dipeptide in Biochemical Studies

The dipeptide Lysine-Alanine, formed from the amino acids lysine and alanine, serves as a valuable model in various biochemical and biomedical studies. ontosight.aiontosight.ai Its structure, consisting of a peptide bond between the carboxyl group of one amino acid and the amino group of the other, allows researchers to investigate fundamental aspects of peptide and protein chemistry. ontosight.ainih.govnih.gov Lysine-alanine is studied for its potential biological activities, including its role in protein synthesis and as a possible inhibitor of certain enzymes. ontosight.ai

The distinct properties of its constituent amino acids make this dipeptide particularly useful. Alanine, with its simple and non-reactive methyl side chain, often serves as a baseline or control in studies of protein structure and function. nih.govnih.gov Lysine, on the other hand, possesses a positively charged amino group on its side chain, making it crucial for electrostatic interactions, protein stability, and interactions with negatively charged molecules like DNA. nih.govwikipedia.orgresearchgate.net The interplay of these two residues in the dipeptide allows for the investigation of how charge and hydrophobicity influence peptide conformation and interactions.

Research on lysine-alanine and similar dipeptides has implications for several fields. In pharmaceutical research, dipeptides are explored as building blocks for new therapeutic agents due to their potential to cross biological barriers more readily than larger molecules. ontosight.aiontosight.ai They are also studied in the context of vaccine development and for their ability to modulate immune responses. ontosight.ai Furthermore, lysine-alanine is used as a reagent in biochemical and molecular biology research and as a potential nutritional supplement. ontosight.ai

Physicochemical Properties of Lysine-Alanine Dipeptides

The specific arrangement of lysine and alanine (L-Alanyl-L-lysine vs. L-Lysyl-L-alanine) results in distinct chemical identifiers and properties, though they share the same molecular formula and weight.

| Property | L-Alanyl-L-lysine | L-Lysyl-L-alanine |

| Synonyms | Ala-Lys, AK dipeptide | Lys-Ala, KA dipeptide |

| Molecular Formula | C9H19N3O3 | C9H19N3O3 |

| Molecular Weight | 217.27 g/mol | 217.27 g/mol |

| CAS Number | 6366-77-4 | 17043-71-9 |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid |

| PubChem CID | 7016106 | 7010504 |

| Source: PubChem nih.govnih.gov |

Historical Perspectives on Alanine and Lysine Contributions to Peptide Research

The understanding of peptides and proteins has been built upon decades of research into their fundamental components: amino acids. Emil Fischer is widely regarded as the founder of peptide chemistry, introducing the term "peptide" in 1902 and achieving the first laboratory synthesis of a dipeptide, glycylglycine. ias.ac.in This foundational work paved the way for future investigations into the roles of individual amino acids.

Alanine's Role in Elucidating Protein Structure

Alanine's significance in peptide research stems from its structural simplicity. Its small, non-polar methyl side chain provides a neutral baseline for studying the effects of other, more complex amino acid residues. This has led to its extensive use in "alanine scanning mutagenesis," a technique where residues in a protein are systematically replaced with alanine to determine their contribution to the protein's function and stability. nih.gov

Research has shown that alanine has a high propensity to form α-helical structures, a common secondary structure in proteins. pnas.org Alanine-based peptides have been instrumental as model systems for analyzing the mechanisms of helix formation and the contributions of side-chain interactions to protein stability. nih.govpnas.orgcore.ac.uk Studies on short alanine-containing peptides have revealed that they can adopt ordered conformations, challenging the classical model of them being random coils and providing insights into the unfolded state of proteins. pnas.orgrsc.org

Lysine's Importance in Protein Function and Interaction

Historically, the importance of lysine's charge has been recognized in its interactions with negatively charged molecules. This is particularly evident in its role within histones, where modifications to lysine residues affect gene regulation. wikipedia.org Furthermore, lysine is crucial for the structural integrity of proteins like collagen, where it is involved in cross-linking polypeptide chains, thereby providing stability and strength. wikipedia.orgresearchgate.net The development of chemical methods for the site-selective modification of lysine has been a significant area of research, enabling the creation of bioconjugates for various applications, including drug delivery and bioimaging. nih.gov

Research on Alanine and Lysine in Peptide Systems

The contrasting properties of alanine and lysine have made them key subjects in studies aimed at understanding peptide and protein behavior.

| Research Area | Focus of Study | Key Findings |

| Peptide Synthesis | Investigating the formation of dipeptides under prebiotic conditions. | The presence of histidine can catalyze the formation of dialanine and dilysine. nih.gov |

| Antimicrobial Peptides | Using alanine and lysine scans to identify key residues for antimicrobial activity in peptide fragments. | Replacements of hydrophobic and cationic residues with alanine can be detrimental, while substitutions with lysine can increase activity. nih.gov |

| Peptide Folding | Simulating the folding of alanine-based peptides with varying numbers of lysine residues. | The electrostatic interactions of charged lysine side chains can destabilize helical conformations in peptides with a high lysine content. nih.govcore.ac.ukconicet.gov.ar |

| Prebiotic Chemistry | Exploring the selective synthesis of lysine peptides in aqueous environments. | Lysine thioacids can undergo efficient peptide-forming reactions, while its shorter homologue, ornithine, cannot, suggesting a basis for lysine's selection in early life. acs.org |

| This table summarizes findings from various research articles. |

Synthetic Methodologies for Lysine Alanine and Its Polymeric Forms

Chemo-Enzymatic Approaches to Oligo(Lysine-co-Alanine) Synthesis

Chemo-enzymatic polymerization provides a powerful and environmentally benign route for synthesizing oligo(lysine-co-alanine). This method utilizes enzymes as catalysts, offering high selectivity and efficiency under mild reaction conditions.

Papain-Mediated Polymerization Kinetics and Optimization

The enzyme papain, a cysteine protease, has been effectively used as a catalyst for the synthesis of both block and random oligo(L-lysine-co-L-alanine) [oligo(Lys-co-Ala)]. researchgate.netnih.gov This chemo-enzymatic approach is notably efficient, yielding over 40% of the desired co-oligopeptide in a short reaction time of 30 minutes. researchgate.netnih.govacs.org The optimization of the reaction time is guided by kinetic studies of the individual homopolymers, oligo(L-alanine) and oligo(L-lysine). researchgate.netnih.gov

For the synthesis of block co-oligopeptides, a sequential addition of the amino acid ethyl esters is employed. L-lysine ethyl ester (Lys-Et) is first introduced into the reaction mixture with activated papain and allowed to polymerize for 15 minutes. Subsequently, L-alanine ethyl ester (Ala-Et) is added, and the reaction proceeds for another 15 minutes. acs.org In contrast, random co-oligopeptides are synthesized by adding both monomers simultaneously at the start of the 30-minute reaction. acs.org The polymerization is typically conducted at 40°C. acs.orgacs.org

The catalytic activity of papain is influenced by the stereochemistry of the amino acid substrates. While papain can recognize both L- and D-isomers of alanine (B10760859) ethyl ester to form an initial enzyme-substrate intermediate, the subsequent aminolysis step, crucial for polymerization, is significantly slower for the D-isomer. nih.govacs.org Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have revealed that the energy barrier for the aminolysis of L-Ala-OEt is considerably lower (12 kcal/mol) than that of D-Ala-OEt (30 kcal/mol). nih.govacs.org This difference in reactivity is attributed to the orientation of the methyl group in the D-acyl-intermediate, which sterically hinders the approach of the next monomer. nih.govacs.org

Table 1: Papain-Mediated Synthesis of Oligo(Lysine-co-Alanine)

| Parameter | Block Co-oligopeptide | Random Co-oligopeptide |

| Monomer Addition | Sequential (Lys-Et then Ala-Et) | Simultaneous |

| Reaction Time | 30 minutes (15 min per monomer) | 30 minutes |

| Catalyst | Activated Papain | Activated Papain |

| Yield | >40% | >40% |

Characterization of Co-Oligopeptide Structures via Advanced Spectroscopic Techniques

The successful synthesis and primary structure of the resulting oligo(lysine-co-alanine) are confirmed using a suite of advanced spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key tool for verifying the amino acid sequences of the synthesized co-oligopeptides. acs.orgacs.org By comparing the ¹H NMR spectra of the chemo-enzymatically synthesized products with those of block and alternating co-oligopeptides synthesized via solid-phase peptide synthesis (SPPS), the intended monomer distribution can be confirmed. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) provides crucial information about the molecular weight distribution and the degree of polymerization of the synthesized oligopeptides. researchgate.netnih.govacs.org This technique allows for the determination of the peak molecular weight and confirms the presence of the desired co-oligopeptide species. acs.org

Vibrational Circular Dichroism (VCD) spectroscopy in the mid-infrared region, particularly in the amide I' region, offers direct insight into the conformational changes of the oligopeptides. nih.gov Studies on the interaction of oligopeptides like L-lysyl-L-alanyl-L-alanine with other molecules have shown that VCD can detect changes from a random coil structure, indicating conformational shifts upon interaction. nih.gov

Optical microscopy reveals distinct differences in the crystalline morphology of the co-oligopeptides based on the monomer sequence and the pH of the solution. researchgate.netnih.govacs.org For instance, at a pH of 3.0, diblock co-oligopeptides have been observed to form unique cubic or hexagonal crystals with a hollow structure, while random co-oligopeptides form different crystalline structures. researchgate.netacs.org These morphological differences highlight the impact of the primary sequence on the self-assembly properties of the co-oligopeptides. researchgate.net

Microbial Engineering for Lysine (B10760008) and Alanine Precursor Production Pathways

The industrial production of L-lysine and L-alanine, the essential precursors for lysine-alanine synthesis, predominantly relies on microbial fermentation. frontiersin.orgsci-hub.se Bacterial strains, particularly Escherichia coli and Corynebacterium glutamicum, are extensively engineered to enhance the production of these amino acids. frontiersin.orgsci-hub.senih.gov

Biosynthesis of L-Lysine and L-Alanine Auxotrophs in Bacterial Strains

The creation of auxotrophic or bradytrophic mutants is a common strategy to increase the yield of a desired amino acid. google.com An auxotroph is a microorganism that has lost the ability to synthesize a specific essential nutrient and must obtain it from the environment.

In the context of L-lysine production, creating auxotrophs for amino acids that compete for the same precursors can redirect metabolic flux towards lysine synthesis. For instance, making Corynebacterium strains auxotrophic for the branched-chain amino acids leucine (B10760876), isoleucine, and valine has been shown to increase L-lysine yields. google.com

Similarly, for L-alanine production, studies have focused on understanding and engineering alanine biosynthesis pathways. In Brevibacterium lactofermentum, it was found that L-lysine productivity was inversely related to the level of pyruvate-L-amino acid transaminase, an enzyme involved in alanine synthesis. tandfonline.com The creation of alanine auxotrophs by targeting this enzyme led to a significant increase in L-lysine accumulation, with the best producer accumulating 39 mg/ml of L-lysine. tandfonline.com Conversely, some bacteria, like Lactobacillus johnsonii, are naturally auxotrophic for L-alanine due to the absence of genes for its biosynthesis. nih.gov This auxotrophy can be complemented by introducing a gene like alanine dehydrogenase from Bacillus subtilis. nih.gov

Genetic Modification Strategies for Enhanced Alanine/Lysine Yields in Fermentation Systems

A variety of genetic modification strategies are employed to improve the yields of L-lysine and L-alanine in bacterial fermentation. These strategies aim to optimize metabolic pathways, reduce by-product formation, and increase the efficiency of precursor supply.

Key strategies for enhancing L-lysine production in E. coli and C. glutamicum include:

Overexpression of Key Enzymes: Increasing the expression of crucial enzymes in the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (encoded by dapA) and aspartokinase (encoded by lysC), can significantly boost production. frontiersin.org Modifying these enzymes to be less sensitive to feedback inhibition is also a critical step. frontiersin.org

Blocking Competing Pathways: Knocking out genes involved in competing metabolic pathways prevents the diversion of carbon flux away from lysine synthesis. For example, reducing the production of by-products like acetic acid and lactic acid can optimize the metabolic network for lysine production. frontiersin.org

Enhancing Precursor Supply: The enzyme phosphoenolpyruvate (B93156) carboxylase (PPC), which catalyzes the conversion of phosphoenolpyruvate to oxaloacetate, is crucial for supplying precursors to the aspartate pathway, from which lysine is derived. google.com Overexpressing the ppc gene can improve the glucose utilization efficiency and, consequently, the yield of L-lysine. google.com

Improving Cofactor Availability: The biosynthesis of L-lysine is an energy-intensive process that requires cofactors like NADPH and ATP. sci-hub.se Engineering strains to balance the intracellular levels of these cofactors can enhance production. sci-hub.se

Table 2: Genetic Engineering Strategies for Enhanced L-Lysine Yield

| Strategy | Target Gene/Pathway | Organism | Outcome |

| Overexpression | dapA (dihydrodipicolinate synthase) | E. coli | Increased lysine synthesis frontiersin.org |

| Feedback Inhibition Removal | lysC (aspartokinase) | E. coli | Increased lysine synthesis frontiersin.org |

| Pathway Blocking | Acetic acid and lactic acid pathways | E. coli | Reduced by-products, optimized metabolic network frontiersin.org |

| Precursor Supply Enhancement | ppc (phosphoenolpyruvate carboxylase) | E. coli | Improved glucose utilization and oxaloacetate supply google.com |

| Product Export Enhancement | lysE (lysine exporter) | C. glutamicum | Increased lysine secretion and titer sci-hub.se |

Enzymatic Catalysis and Substrate Interactions Involving Lysine and Alanine Moieties

Mechanistic Investigations of Alanine (B10760859) Racemase with Lysine (B10760008) Residues

Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, a crucial step in the biosynthesis of the peptidoglycan cell wall. bmbreports.org This catalytic activity is dependent on the cofactor pyridoxal (B1214274) 5′-phosphate (PLP). bmbreports.orgebi.ac.uk Mechanistic studies have pinpointed specific lysine residues as being indispensable for the enzyme's function.

In all studied alanine racemases, a conserved lysine residue plays a central role by forming a covalent bond with the PLP cofactor. bmbreports.orgebi.ac.uk In alanine racemase from Bacillus stearothermophilus, this residue is Lys39. ebi.ac.uknih.gov This lysine forms an internal aldimine, also known as a Schiff base, with the aldehyde group of PLP. ebi.ac.ukacs.org This covalent linkage not only anchors the cofactor in the active site but also positions it to react with the substrate, alanine. ebi.ac.uk

The catalytic cycle proceeds through a two-base mechanism involving two key residues on opposite sides of the PLP cofactor: Lys39 and Tyr265. ebi.ac.uk The process begins with a transaldimination reaction, where the incoming substrate (e.g., L-alanine) displaces the ε-amino group of Lys39 to form a new external aldimine with PLP. ebi.ac.uknih.gov Subsequently, for the conversion of L-alanine to D-alanine, Tyr265 acts as a base to abstract the α-proton from the substrate. ebi.ac.uk In the reverse reaction (D- to L-alanine), Lys39 acts as the base catalyst, abstracting the α-proton from D-alanine. ebi.ac.uknih.gov This dual role highlights the critical and direct involvement of the lysine residue in the catalytic proton transfer steps of racemization. ebi.ac.uknih.gov

Similarly, in Bacillus anthracis alanine racemase, Lys41 is the corresponding essential residue that binds PLP and participates in catalysis. bmbreports.org The interaction is further stabilized by other residues, such as Arg219, which forms a hydrogen bond with the pyridine (B92270) nitrogen of the cofactor, influencing the electron distribution within the PLP-alanine intermediates. ebi.ac.uk

To definitively prove the catalytic role of the PLP-binding lysine, researchers have employed a strategy known as chemical rescue. This involves site-directed mutagenesis to replace the critical lysine with a non-catalytic residue, typically alanine, and then attempting to restore activity by adding a small, exogenous chemical compound that can functionally mimic the removed side chain.

In a key study on Bacillus stearothermophilus alanine racemase, the essential Lys39 was replaced with alanine (K39A). nih.govresearchgate.net The resulting K39A mutant enzyme was found to be completely inactive on its own. nih.gov However, the addition of small primary amines, such as methylamine (B109427), to the reaction mixture partially restored the enzyme's catalytic activity, reaching about 0.1% of the wild-type enzyme's activity at a concentration of 0.2 M methylamine. nih.govresearchgate.net

The effectiveness of the rescue depended on the pKa and size of the added amine. nih.govresearchgate.net Kinetic isotope effect studies revealed that in this chemically rescued reaction, the external amine (methylamine) serves as the base catalyst, abstracting the α-hydrogen from D-alanine, a role normally performed by Lys39. nih.gov These findings provide compelling evidence that the ε-amino group of Lys39 functions directly as a base in the racemization of D-alanine. nih.govasm.org

Summary of Chemical Rescue Studies on Alanine Racemase K39A Mutant

| Enzyme/Mutant | Modification | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Wild-Type Alanine Racemase | None | Fully active; catalyzes L- and D-alanine interconversion. | Lys39 is essential for catalysis. | nih.gov |

| K39A Mutant | Lys39 replaced by Alanine | Inherently inactive. | The ε-amino group of Lys39 is required for catalytic activity. | nih.govresearchgate.net |

| K39A Mutant | Addition of 0.2 M Methylamine | Activity restored to ~0.1% of wild-type levels. | Exogenous methylamine functionally replaces Lys39 as a base catalyst for the D- to L-alanine reaction. | nih.govresearchgate.net |

Functional Impact of Lysine-to-Alanine Substitutions in Protein Enzymes

The substitution of lysine with alanine is a powerful tool to dissect the roles of specific lysine residues in enzyme regulation, allostery, and active site integrity. The following examples illustrate the profound and varied effects of this single amino acid change.

Mitochondrial glutaminase (B10826351) (GAC) is an enzyme that catalyzes the hydrolysis of glutamine to glutamate (B1630785) and is a key target in cancer therapy. nih.govnih.gov Its activity is allosterically regulated, being potently activated by inorganic phosphate (B84403). nih.govsigmaaldrich.com This activation is linked to the oligomerization of the enzyme from inactive dimers to active tetramers. nih.gov

Recent studies identified several lysine residues in GAC that are sites of post-translational modification and play crucial roles in its regulation. nih.govnih.govsigmaaldrich.com To investigate their function, researchers created several lysine-to-alanine (K-to-A) mutants. The results showed distinct effects on enzyme activation and inhibition by the specific inhibitor bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES). nih.govnih.gov

K311A and K328A : These mutations are located in a flexible loop segment that controls substrate access to the active site. nih.gov Both mutants required higher concentrations of phosphate for half-maximal activation and showed increased sensitivity to inhibition by BPTES. nih.govnih.gov

K396A : This lysine is at the dimer-dimer interface and forms a salt bridge that stabilizes the active tetramer. nih.gov The K396A mutant also required more phosphate for activation and was more sensitive to BPTES. nih.govnih.gov

K320A : In stark contrast, the K320A mutation, also in the flexible loop, resulted in a glutaminase that was nearly fully active even without phosphate and was completely resistant to BPTES inhibition. nih.govnih.gov This suggests the K320A mutation locks the enzyme in a permanently active conformation. nih.gov

These findings indicate that specific lysine residues are critical checkpoints for regulating glutaminase activity, and their modification (or mutation to alanine) can either impair or constitutively enhance enzyme function. nih.govresearchgate.net

The functional changes observed in glutaminase mutants are directly linked to perturbations in allosteric regulation and the enzyme's oligomeric state. nih.gov Phosphate-dependent activation of GAC is a classic example of allostery, where binding of the activator (phosphate) at an allosteric site induces a conformational change that promotes the formation of active tetramers and higher-order oligomers from inactive dimers. nih.govsigmaaldrich.com

The K-to-A mutations interfere with this process:

The K396A mutation directly disrupts the dimer-dimer interface, weakening the salt bridge that helps hold the tetramer together. nih.gov This explains its increased requirement for phosphate to drive the equilibrium toward the active oligomeric state. nih.gov

The K320A mutation appears to stabilize the active conformation, enhancing oligomerization and leading to a constitutively active enzyme that no longer requires the allosteric signal from phosphate. nih.gov

The inhibitor BPTES works by binding to an allosteric site and preventing the conformational change needed for activation, effectively blocking the formation of active oligomers. nih.gov The resistance of the K320A mutant to BPTES further supports the idea that this mutant is trapped in an "on" state that the inhibitor cannot reverse. nih.govnih.gov

Impact of Lysine-to-Alanine Mutations on Human Glutaminase (GAC)

| Mutation | Location | Effect on Phosphate Activation | Effect on BPTES Inhibition | Impact on Oligomerization/Allostery | Reference |

|---|---|---|---|---|---|

| K311A | Activation Loop | Requires higher phosphate concentration | More sensitive to inhibition | Impairs allosteric activation pathway | nih.govnih.gov |

| K320A | Activation Loop | Constitutively active (phosphate-independent) | Resistant to inhibition | Locks enzyme in an active conformation, mimicking the phosphate-activated state | nih.govnih.gov |

| K328A | Activation Loop | Requires higher phosphate concentration | More sensitive to inhibition | Impairs allosteric activation pathway | nih.govnih.gov |

| K396A | Dimer-Dimer Interface | Requires higher phosphate concentration | More sensitive to inhibition | Weakens the formation of active tetramers | nih.govnih.gov |

Alanine scanning, where residues are systematically replaced by alanine, is used to map functional sites. However, studies on Naegleria gruberi RNA ligase (NgrRnl), an ATP-dependent enzyme, have shown that such mutations can induce complex and unexpected structural changes. nih.govoup.com This enzyme, like others in its family, uses a key lysine residue to form a covalent ligase-AMP intermediate during the ligation reaction. nih.govresearchgate.net

Dislocation of the ATP phosphates. nih.govoup.com

Altered contacts between the enzyme and ATP. nih.gov

Changes in the number and positions of the metal ions required for catalysis. nih.govoup.com

Crucially, each alanine mutation produced a unique distortion of the active site, forcing it into a distinct "off-pathway" state that was incompatible with the chemical step of lysine adenylylation. nih.gov These findings demonstrate a remarkable plasticity in the ligase active site and serve as a caution that the functional defects seen in alanine mutants may not always stem from the simple loss of a specific interaction but from complex, unforeseen rearrangements of the entire catalytic center. nih.govoup.com

Enzyme-Mediated Formation and Cleavage of Lysine-Alanine Bonds in Peptide Synthesis

The formation and cleavage of peptide bonds between lysine and alanine residues are critical processes in both the natural biological cycling of proteins and in the biotechnological synthesis of peptides. Enzymes, with their high specificity and efficiency, play a pivotal role in catalyzing these reactions under mild conditions, offering significant advantages over purely chemical methods. This section explores the enzymatic catalysis involved in the synthesis and hydrolysis of lysine-alanine peptide bonds, highlighting key enzymes and research findings.

Enzyme-Mediated Formation of Lysine-Alanine Bonds

The enzymatic synthesis of peptides, including those containing lysine and alanine, represents a green chemistry approach to peptide production. This method avoids the harsh chemicals and protecting group strategies often required in traditional solid-phase peptide synthesis. Several enzymes have been investigated for their ability to form peptide bonds, with proteases often being used in reverse to catalyze the condensation of amino acids.

One notable enzyme utilized for this purpose is papain . Research has demonstrated the successful chemo-enzymatic synthesis of diblock co-oligopeptides of L-lysine and L-alanine, oligo(Lys-b-Ala), using activated papain as the catalyst. researchgate.netaklectures.com This polymerization reaction is efficient, with yields exceeding 40% in a relatively short reaction time of 30 minutes. nih.govnih.govresearchgate.net Kinetic studies have shown that papain exhibits a preference for amino acids with hydrophobic side groups, such as alanine, leading to a more rapid conversion of alanine ethyl ester (Ala-Et) compared to lysine ethyl ester (Lys-Et). researchgate.net In the synthesis of oligo(Lys-b-Ala), Lys-Et is first allowed to react for 15 minutes, followed by the addition of Ala-Et for another 15 minutes at 40°C. researchgate.net This sequential addition allows for the formation of the desired block co-oligopeptide structure. researchgate.net

Another enzyme capable of catalyzing the formation of lysine-alanine bonds is carboxypeptidase Y from Saccharomyces cerevisiae. nih.gov This enzyme can use N-acylamino acid esters as substrates and free amino acids or amino acid amides as nucleophiles to form peptide bonds. nih.gov Studies have reported coupling yields of up to 60% for both alanine and lysine, although these yields are highly dependent on reaction parameters such as pH, temperature, and the concentrations and structures of the amino acid substrates. nih.gov A significant advantage of using carboxypeptidase Y under controlled synthesis conditions is that the resulting peptide product is not hydrolyzed. nih.gov

The synthesis of a lysine-containing sweet peptide, N-acetyl-L-phenylalanyl-L-lysine, has also been achieved using α-chymotrypsin . expasy.org While this specific example does not involve an alanine residue, it demonstrates the utility of α-chymotrypsin in synthesizing peptides with basic amino acids like lysine, using lysine esters as acceptor nucleophiles. expasy.org

Table 1: Research Findings on Enzymatic Formation of Lysine-Alanine Bonds

| Enzyme | Substrates | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Papain | L-lysine ethyl ester (Lys-Et), L-alanine ethyl ester (Ala-Et) | oligo(L-lysine-b-L-alanine) | Reaction time of 30 minutes with over 40% yield. Papain shows preference for hydrophobic side groups like alanine. | researchgate.netaklectures.comnih.govnih.govresearchgate.net |

| Carboxypeptidase Y | N-acylamino acid esters, free amino acids (including lysine and alanine) | Dipeptides | Maximum coupling yields of 60% for alanine and lysine. Yields are sensitive to reaction conditions. | nih.gov |

Enzyme-Mediated Cleavage of Lysine-Alanine Bonds

The enzymatic cleavage of peptide bonds, or proteolysis, is a fundamental biological process. The specificity of proteases allows for the targeted hydrolysis of peptide bonds between specific amino acid residues. Several proteases exhibit activity towards peptide bonds involving lysine and alanine.

Trypsin is a well-characterized serine protease that cleaves peptide bonds on the carboxyl (C-terminal) side of basic amino acids, namely lysine and arginine. aklectures.comkhanacademy.orgwikipedia.orgpearson.com This specificity dictates that trypsin will hydrolyze the peptide bond in a Lys-Ala sequence but not in an Ala-Lys sequence. aklectures.comkhanacademy.org

For more specific cleavage at lysine residues, Lys-C , a lysyl endopeptidase from Achromobacter lyticus, is often employed. It specifically cleaves at the C-terminal side of lysine. researchgate.netexpasy.orgpromega.com Similar to trypsin, it would cleave a Lys-Ala bond.

Conversely, enzymes that cleave on the amino (N-terminal) side of lysine are also known. Lys-N , a metalloendopeptidase from Grifola frondosa, specifically hydrolyzes peptide bonds at the N-terminal side of lysine residues. researchgate.net This means Lys-N would cleave the bond in an Ala-Lys sequence. Another enzyme with similar specificity is protease II from Myxobacter AL-1, which restricts its cleavage of peptide bonds to the amino side of lysine. nih.gov

Dipeptidyl peptidase II (DPPII) , also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), has been identified based on its ability to hydrolyze chromogenic or fluorogenic substrates derived from Lys-Ala. nih.gov This indicates that DPPII can cleave the Lys-Ala dipeptide from the N-terminus of a larger peptide. nih.gov

Furthermore, an arginine aminopeptidase (B13392206) from Lactobacillus sakei has been shown to hydrolyze dipeptides with the sequence Lys-X, where X can be alanine. nih.gov The rate of hydrolysis for Lys-Ala was found to be approximately 30% of that for arginine-containing dipeptides. nih.gov

Table 2: Research Findings on Enzymatic Cleavage of Lysine-Alanine Bonds

| Enzyme | Cleavage Specificity | Target Sequence | Reference(s) |

|---|---|---|---|

| Trypsin | C-terminal to Lysine (and Arginine) | Lys-Ala | aklectures.comkhanacademy.orgwikipedia.orgpearson.com |

| Lys-C (Lysyl endopeptidase) | C-terminal to Lysine | Lys-Ala | researchgate.netexpasy.orgpromega.com |

| Lys-N | N-terminal to Lysine | Ala-Lys | researchgate.net |

| Protease II (Myxobacter AL-1) | N-terminal to Lysine | Ala-Lys | nih.gov |

| Dipeptidyl Peptidase II (DPPII) | Cleaves N-terminal dipeptides | Lys-Ala- | nih.gov |

| Arginine aminopeptidase (Lactobacillus sakei) | Hydrolyzes N-terminal Lysine dipeptides | Lys-Ala | nih.gov |

Biological and Cellular Research Models Utilizing Lysine Alanine

In Vitro and Ex Vivo Studies of Amino Acid Uptake and Transport

The absorption of lysine (B10760008) and alanine (B10760859) is a critical step in their bioavailability and has been investigated in various models, particularly focusing on the intestinal and ruminant digestive systems.

Research using in vitro models of human jejunal mucosa has been employed to understand the uptake of lysine and alanine. In one such study, epithelium from human jejunal biopsies was incubated with radioactively labeled lysine and alanine to measure their uptake, which is considered to parallel the absorptive capacity of the gut. nih.govscite.ai These studies have been instrumental in investigating conditions like nutritional rickets, where aminoaciduria is present, to determine if there is a corresponding defect in intestinal absorption. nih.govscite.ai In the context of nutritional rickets, no impairment of in vitro uptake of lysine and alanine by the jejunal mucosa was demonstrated. nih.govscite.ai

In ruminants, the rumen plays a significant role in the initial processing of dietary proteins and amino acids. In situ experiments using washed, closed rumens of sheep have been conducted to study the absorption of free amino acids. nih.govakjournals.com One study revealed that while the concentrations of leucine (B10760876) and alanine did not significantly change in the rumen over a 75-minute period, approximately 40% of the lysine introduced was absorbed. nih.govakjournals.com The rate of lysine absorption was observed to decrease as its concentration in the rumen fell. nih.govakjournals.com This differential absorption highlights the distinct transport mechanisms for various amino acids within the rumen. The protection of essential amino acids like lysine from ruminal degradation is a key area of research to enhance their bioavailability for the host animal. unh.edu

The net absorption of amino acids from the small intestine of cows has also been studied, showing that essential amino acids are generally absorbed in greater amounts than non-essential ones. wur.nl Specifically, the relative proportion of lysine in duodenal protein has been found to be significantly higher than in the protein fed, indicating microbial synthesis and modification in the rumen. wur.nl

The movement of lysine and alanine across cellular membranes is facilitated by a variety of transport systems. Studies using brush border membrane vesicles from bovine small intestine have shown that the initial influx of both L-alanine and L-lysine is stimulated by a sodium ion gradient. nih.gov However, a significant portion of the total influx for some amino acids occurs via diffusion. nih.gov

Kinetic analyses have helped to characterize these transport systems. For instance, in rabbit ileal mucosa, two distinct mediated systems for Na-independent alanine uptake have been identified. nih.gov One of these systems is inhibited by lysine, while the other is not. nih.gov Similarly, two separate systems for Na-independent lysine uptake were found, with one being inhibited by alanine. nih.gov This mutual inhibition suggests the presence of shared transport pathways.

In bovine small intestine brush border membrane vesicles, a single mediated transport system for alanine influx in the presence of sodium has been indicated. nih.gov Further inhibition studies suggest that alanine, methionine, and phenylalanine likely share common transport systems. nih.gov

In the human genetic disorder lysinuric protein intolerance (LPI), the intestinal absorption of lysine, arginine, and ornithine is impaired. In vitro studies on jejunal biopsy specimens from LPI patients have revealed that the defect lies not in the luminal uptake, which is Na-dependent and similar to controls, but at the basolateral membrane, where the flux of lysine from the cells to the serosa is significantly reduced. frontiersin.org

Research on the lysine transporter Lyp1 from Saccharomyces cerevisiae has highlighted the importance of the surrounding lipid environment for its function. biorxiv.org These studies, which involve purifying the transporter and reconstituting it into proteoliposomes, have shown that phosphatidylserine (B164497) and ergosterol (B1671047) are essential for Lyp1 activity. biorxiv.org Similarly, studies on the yeast vacuolar lysine transporter, Ypq1, have confirmed its function as a proton-coupled lysine antiporter. molbiolcell.org

Metabolomic and Flux Analysis of Lysine and Alanine Pathways

Metabolomic studies provide a comprehensive view of the metabolic state of a biological system, revealing the intricate connections between different metabolic pathways.

Lysine and alanine metabolism are tightly interwoven with other amino acid pathways. In plants, the aspartate family pathway is the source for lysine, methionine, threonine, and isoleucine, and is also closely linked with the metabolism of glutamate (B1630785), glycine, and proline. frontiersin.org Engineering lysine metabolism in plants has been shown to affect the levels of other amino acids, indicating a closely regulated network. frontiersin.orgfrontiersin.org For example, an accumulation of lysine in transgenic rice has been shown to induce tryptophan synthesis and metabolism. frontiersin.orgfrontiersin.org

In turbot, metabolomic and proteomic analyses of the liver in response to diets containing lysine and leucine in free or dipeptide forms revealed significant effects on several amino acid metabolic pathways. frontiersin.orgfrontiersin.org Besides lysine degradation, pathways for tryptophan, alanine, aspartate, glutamate, arginine, proline, glycine, serine, and threonine metabolism were all affected. frontiersin.orgfrontiersin.org This highlights the systemic impact of supplementing specific amino acids.

In mammalian brain, lysine catabolism occurs predominantly via the pipecolate pathway, which is distinct from the saccharopine pathway found in extracerebral tissues. nih.gov Both pathways converge at the level of Δ1-piperideine-6-carboxylate (P6C). nih.gov Alanine:glyoxylate aminotransferase II can catalyze the transamination of L-lysine, though it is considered a poor substrate in vivo. nih.gov

Studies in broiler chickens using untargeted metabolomics to investigate different dietary histidine to lysine ratios and β-alanine supplementation showed that while age had the most significant impact on the metabolome, dietary manipulations did affect specific pathways. plos.org β-alanine supplementation influenced β-alanine metabolism, pyrimidine (B1678525) metabolism, and pantothenate-CoA biosynthesis, among others. plos.org

The addition of lysine and alanine to controlled research systems can significantly alter cellular metabolite profiles. In a study investigating the metabolic response of turbot to different forms of dietary lysine and leucine, significant changes in the liver metabolome were observed. frontiersin.orgfrontiersin.org These changes pointed to alterations in protein digestion and absorption, protein synthesis and degradation, and the metabolism of numerous amino acids. frontiersin.orgfrontiersin.org

In a murine model of chronic kidney disease, multiplatform metabolomic profiling of kidney tissue revealed significant alterations in the levels of modified amino acids, including acetylated and methylated forms of lysine. mdpi.com For example, N2-acetyl-lysine levels were decreased in fibrotic kidney tissue compared to controls. mdpi.com

Research on a cellular model of amyotrophic lateral sclerosis (ALS) has shown that the transport of lysine is altered. biomolther.org This suggests a potential role for altered amino acid metabolism in the pathophysiology of the disease.

In a study on serum metabolomic profiling at moderate-altitude exposure, L-lysine and beta-alanine (B559535) were among the amino acids that showed strong negative associations with urate levels. nih.gov This indicates a potential role for these amino acids in mitigating hyperuricemia. nih.gov

Structural Biology and Conformational Studies of Lysine- and Alanine-Rich Peptides

The presence of lysine and alanine residues significantly influences the structure and folding of peptides. Alanine has a high propensity to form α-helical structures, while the positively charged side chain of lysine plays a crucial role in interactions with other molecules and the surrounding solvent. uni.educore.ac.uknih.gov

Folding simulations of short alanine-based peptides with varying numbers of lysine residues have shown that peptides with three lysine residues tend to fold into helix-dominated conformations. core.ac.uknih.gov In contrast, a peptide with six lysine residues exhibits significantly less helicity, a phenomenon attributed to the destabilizing effect of the intramolecular electrostatic interactions of the charged lysine side chains and their electrostatic hydration. core.ac.uknih.gov

Studies on synthetic peptides, such as those with an alternating Leucine-Alanine backbone (WALP peptides), have been used to understand the role of specific amino acids in anchoring peptides within cell membranes. uni.edu When lysine is incorporated into these peptides (KWALP peptides), it has been shown to act as a dominant anchoring residue, preferring to be located near the polar lipid phosphate (B84403) groups of the membrane. uni.edu

The secondary structure and assembly of alanine-rich, lysine-containing peptides are highly dependent on environmental factors like concentration, temperature, and pH. nih.gov At low concentrations, these peptides may exist in a random coil or α-helical conformation, but at higher concentrations, they can aggregate to form β-sheet structures. nih.gov This transition is influenced by the hydrophobic interactions between alanine side chains and hydrogen bonding between peptide backbones. nih.gov

Helix Propagation and Stability in Designed Peptide Sequences

The dipeptide unit of lysine and alanine is a fundamental component in synthetic peptides designed to investigate the principles of α-helix formation, propagation, and stability. Alanine, with its small, non-polar side chain, has a high propensity to form α-helices, making polyalanine sequences a common model system for studying helical structures. jpt.comnih.gov The incorporation of lysine residues into these alanine-rich peptides serves multiple purposes in research, including enhancing solubility and allowing for the study of how charged residues influence helix stability. nih.gov

Research using alanine-based peptides with strategically placed lysine residues has provided significant insights into the mechanisms of helix folding. core.ac.uknih.gov Simulations of such peptides show a detailed helix-folding mechanism that includes the formation of an intermediate bend, the establishment of (i, i + 3) hydrogen bonds, and asymmetrical propagation of the helix from the initiation point. core.ac.uknih.gov The stability of these helices is influenced by a delicate balance of forces. For instance, the intramolecular electrostatic interactions of the charged lysine side chains and their electrostatic hydration can destabilize helical conformations, particularly when the lysine content is high. core.ac.uknih.gov

Conversely, specific interactions between the lysine side chain and the main peptide structure can enhance stability. Studies on template-nucleated alanine-lysine helices have shown that the helical structure is stabilized by position-dependent interactions between the lysine side chain and the helix barrel itself. pnas.org This suggests that lysine's role is not merely passive; its side chain can actively participate in stabilizing the folded conformation. pnas.org The positioning of lysine residues is critical, as placing them at strategic locations can flank and maintain a stable α-helix. nih.gov

Table 1: Research Findings on Helix Propagation and Stability in Lysine-Alanine Peptides

| Research Focus | Model Peptide System | Key Findings | Reference(s) |

|---|---|---|---|

| Helix Folding Mechanism | Short alanine-based peptides with lysine residues | Simulations revealed asymmetrical helix propagation and the formation of intermediate bends and specific hydrogen bonds during folding. | core.ac.uk, nih.gov |

| Side Chain Interactions | Template-nucleated alanine-lysine helices | The stability of helices is significantly controlled by interactions between the lysine side chain and the helix barrel, not just by the alanine matrix. | pnas.org |

| Positional Effects of Lysine | Mastoparan analogue peptides | Positioning lysine residues at the flanks (e.g., positions 4/5 and 11-13) of a peptide sequence contributes to maximal helical stability. | nih.gov |

| Helix Propensity | Alanine-rich peptides with central lysine or arginine | The helix-propagating constant for alanine (sAla) is significantly higher than that for lysine, indicating alanine's stronger intrinsic helix-forming tendency. | nih.gov, pnas.org |

Influence of Lysine Content on Peptide Secondary Structure and Helicity

Studies involving the synthesis and analysis of alanine-based peptides with varying numbers of lysine residues have consistently demonstrated that increasing the lysine content can decrease helicity. nih.gov For example, folding simulations of 16-residue alanine-based peptides showed a dramatic difference in helical content based on the number of lysine substitutions. core.ac.uknih.gov Peptides containing three lysine residues were able to fold into conformations with a high average helicity, whereas a similar peptide containing six lysine residues exhibited very low helicity. core.ac.uknih.gov This destabilizing effect is attributed to the intramolecular electrostatic repulsion between the positively charged lysine side chains and the energetic cost of their electrostatic hydration, which outweighs the stabilizing forces of the helix. core.ac.uknih.gov

Experimental measurements using 13C NMR have confirmed that lysine is helix-disfavoring when compared to alanine. nih.govrsc.org These studies measured the propagation values (a parameter in the Lifson-Roig helix-coil model) for lysine and found them to be lower than that of alanine, supporting the view that replacing alanine with lysine in a peptide sequence tends to disrupt, rather than promote, helical structure. nih.govrsc.orgresearchgate.net However, it is also noted that interactions between oppositely charged amino acids, such as lysine and glutamic acid, can stabilize an α-helical structure. acs.orguchicago.edu Furthermore, circular dichroism studies on antimicrobial peptides have shown a progressive loss of helical secondary structure as the number of D-lysine substitutions increases. mdpi.com

Table 2: Effect of Lysine Content on the Helicity of Alanine-Based Peptides

| Peptide System | Lysine Content | Average Helicity (%) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 16-residue alanine-based peptide | 3 Lysine residues | 60-80% | Peptides fold into helix-dominated conformations. | core.ac.uk, nih.gov |

| 16-residue alanine-based peptide | 6 Lysine residues | 8-14% | High lysine content destabilizes the helix due to electrostatic interactions and hydration. | core.ac.uk, nih.gov |

| Ala/Lys copolymers | Increasing Lys content | Decreased helicity | Confirms the higher helix propensity of alanine compared to lysine. | nih.gov |

| (Ala)9 unit with central residue | Replacement of central Ala with Lys | Helix-disfavoring effect | The propagation value of lysine is measured to be lower than that of alanine. | nih.gov, rsc.org, researchgate.net |

Computational and Theoretical Frameworks for Lysine Alanine Systems

Molecular Dynamics Simulations of Peptide Folding and Dynamics

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the conformational landscape of peptides. By simulating the atomic-level movements of a peptide in a defined environment over time, researchers can observe folding pathways, characterize stable structures, and understand the influence of various factors on peptide dynamics.

Quantum Mechanical and Molecular Mechanics Studies of Molecular Interactions

Combining quantum mechanics (QM) and molecular mechanics (MM) in hybrid QM/MM models allows for the accurate study of complex biomolecular systems. This approach treats the electronically active region (e.g., the site of a reaction or a specific interaction) with high-level QM methods, while the larger surrounding environment is described by more computationally efficient MM force fields.

Peptide-Nucleic Acid Interaction Modeling (e.g., DNA Binding with Lysine-Alanine-Alanine Tripeptide)

The interaction between peptides and nucleic acids is fundamental to many biological processes. Computational modeling is a powerful tool for understanding the specifics of these interactions. For instance, studies have investigated the binding of peptides to DNA and RNA.

While direct modeling of a "lysine-alanine-alanine" tripeptide binding to DNA was not found in the provided search results, related studies on peptide nucleic acids (PNAs) offer valuable insights. PNAs are synthetic DNA mimics with a peptide-like backbone. nih.gov Quantum chemical modeling has been used to investigate how modifications to the PNA backbone, such as the introduction of a β-alanine linker, affect its binding to DNA. osti.gov These studies have shown that such modifications can introduce strain and potentially disrupt base stacking, influencing the stability of the PNA-DNA duplex. osti.gov

Furthermore, computational studies have explored the enzymatic conjugation of PNAs to delivery peptides, highlighting the potential for creating novel therapeutic agents. acs.org These studies utilize QM/MM methods to understand the reaction mechanisms at an atomic level. acs.org

Protein-Peptide Docking and Binding Energy Calculations

Understanding how peptides bind to proteins is crucial for drug design and for elucidating biological pathways. Molecular docking simulations predict the preferred orientation of a ligand (in this case, a peptide) when it binds to a receptor (a protein) to form a stable complex.

Docking studies, combined with methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), are used to calculate the binding free energy of protein-peptide complexes. frontiersin.org These calculations can help identify key residues involved in the binding interaction. For example, docking studies of L-lysine to a specific lysine (B10760008) transporter protein revealed that ionic interactions with arginine and glutamate (B1630785) residues are critical for binding. nih.gov The same study showed that L-alanine did not bind, which was consistent with the docking results. nih.gov

Computational modeling of peptide-protein interactions has also been used to understand the binding of peptides to proteins involved in autophagy, where specific interactions between a tryptophan residue in the peptide and a phenylalanine residue in the protein were identified as crucial. rsc.org

Alanine (B10760859) Scanning Mutagenesis In Silico and its Predictive Value for Protein Function

Alanine scanning mutagenesis is a technique used to determine the contribution of individual amino acid residues to protein function, particularly in protein-protein or protein-ligand interactions. In this method, specific residues are systematically mutated to alanine, and the effect on the protein's activity or binding affinity is measured. Performing this process in silico offers a rapid and cost-effective way to predict the functional importance of residues before undertaking laborious experimental work. frontiersin.orgias.ac.innih.gov

For example, in silico alanine scanning was used to investigate the insecticidal activity of a specific protein. frontiersin.org The study predicted that mutating certain lysine and glutamate residues to alanine would enhance binding to the insect receptor, a prediction that could then be tested experimentally. frontiersin.org Similarly, this technique has been applied to study G protein-coupled receptors, where mutating key lysine residues in a specific motif was shown to abolish the receptor's ability to signal. jcvi.org

Table 2: Key Computational Techniques and Their Applications to Lysine-Alanine Systems

| Computational Technique | Application | Key Findings/Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying peptide folding and the effect of solvent. | Revealed that the number of lysine residues and solvent hydration significantly impact the helical content of alanine-based peptides. nih.govcore.ac.uknih.govacs.org |

| MD Simulations | Analyzing intramolecular hydrogen bonds. | Elucidated the step-by-step mechanism of helix formation, including the role of β-bends and specific hydrogen bond patterns. nih.govcore.ac.uknih.govnih.gov |

| QM/MM Studies | Modeling peptide-nucleic acid interactions. | Showed how backbone modifications in PNA can affect binding stability with DNA. osti.gov |

| Protein-Peptide Docking | Predicting binding modes and calculating binding energies. | Identified critical residues and interaction types for peptide binding to proteins. frontiersin.orgnih.gov |

Advanced Analytical Methodologies for Quantitative and Qualitative Research on Lysine Alanine

Chromatographic Separation and Detection Techniques for Research Samples

Chromatography is a cornerstone for the analysis of amino acids and peptides, enabling their separation from complex biological matrices. Techniques like HPLC and LC-MS/MS are pivotal for obtaining reliable quantitative data.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids like lysine (B10760008) and alanine (B10760859). semanticscholar.org Reversed-phase HPLC (RP-HPLC) is a common approach, but the polar nature of amino acids often requires derivatization to improve retention and detection. nih.gov Pre-column derivatization with reagents such as dansyl chloride converts the amino acids into fluorescent derivatives, allowing for highly sensitive fluorescence detection. nih.gov This approach has been successfully validated for the quantification of lysine in various matrices, including reaction buffers and rumen inoculum. nih.gov

Another strategy for retaining basic amino acids like lysine on a positively-charged anion-exchange column involves using a multi-charged negative buffer (e.g., sulfuric acid) and a mobile phase with a high organic solvent content. sielc.com This method, known as BIST™, facilitates the retention of positively charged analytes and allows for UV detection at 210 nm. sielc.com The separation of methionine, cystine, and lysine has been achieved using a Hypersil BDS C18 column with a gradient mobile phase and a column temperature of 45°C, demonstrating the versatility of RP-HPLC methods. researchgate.net

| Analyte(s) | Column | Mobile Phase | Derivatization/Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Lysine | Reversed-phase | A: 0.02 M Sodium Acetate, 0.02% Triethylamine (pH 4.5) B: 0.1 M Sodium Acetate (pH 4.5) and Methanol (1:9) | Pre-column with Dansyl Chloride; Fluorescence Detection | Validated method with a retention time of 13.5 min for lysine. | nih.gov |

| Lysine, Arginine, Histidine | BIST B+ (Anion-Exchange) | Acetonitrile (70%) and 0.2% Sulfuric Acid Buffer | UV Detection at 210 nm | Demonstrated effective retention and separation of basic amino acids. Lysine retention time was 8.0 min. | sielc.com |

| Lysine, Methionine, Cystine | HyperSil BDS C18 (Reversed-phase) | A: Phosphate (B84403) Buffer B: Water:Acetonitrile:Methanol (20:20:60) | UV Detection | Achieved good separation in 35 minutes at 45°C. Lysine retention time was 23.9 min. | researchgate.net |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective analysis of amino acids and dipeptides, often without the need for derivatization. greyhoundchrom.comnih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For polar analytes like lysine, alanine, and their dipeptide, hydrophilic interaction chromatography (HILIC) is often preferred over reversed-phase chromatography as it provides better retention and peak shape. nih.gov

The high selectivity of LC-MS/MS is achieved through methods like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. sciex.com This allows for accurate quantification even in complex biological matrices like plasma or tissue homogenates. nih.govnih.gov The use of stable isotope-labeled internal standards for each analyte is a common practice to ensure accuracy and correct for matrix effects. nih.gov LC-MS/MS methods have been developed for the rapid analysis of underivatized amino acids, with run times as short as 10-13 minutes. nih.govsciex.com The Human Metabolome Database contains predicted LC-MS/MS spectra for Lysylalanine, which can aid in its identification in untargeted metabolomics studies. hmdb.ca

| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|---|

| Lysine | Positive | 147.1 | 84.1 / 130.1 | greyhoundchrom.com |

| Alanine | Positive | 90.1 | 44.2 | greyhoundchrom.com |

Spectroscopic Characterization for Structural Confirmation and Dynamics

Spectroscopic methods are indispensable for elucidating the three-dimensional structure, conformation, and molecular properties of peptides like Lysine-Alanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure and dynamics of peptides. uzh.ch By analyzing various NMR parameters, researchers can gain insights into the conformational preferences of the peptide backbone and side chains. One-dimensional (1D) ¹H NMR spectra provide information on the chemical environment of each proton, with chemical shift dispersion of amide protons indicating the degree of structural order. chemrxiv.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to assign proton resonances by identifying through-bond scalar couplings within each amino acid residue. acs.org The Nuclear Overhauser Effect (NOE), observed in NOESY spectra, provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. uzh.ch For dipeptides, analysis of ¹H and ¹³C chemical shifts and coupling constants can reveal the preferred backbone torsion angles (φ and ψ). acs.org Studies on alanine dipeptide have shown that a single conformer, PII (φ ≈ -85°, ψ ≈ +160°), fits experimental data well, suggesting this geometry is particularly stable, possibly due to favorable peptide-water hydrogen bonding. acs.org

| Residue | Proton | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Lysine | NH | 8.31 | uzh.ch |

| Hα | 4.31 | ||

| Hβ | 1.86, 1.70 | ||

| Hγ | 1.45 | ||

| Hδ | 1.64 | ||

| Hε | 2.96 | ||

| Alanine | NH | 8.24 | |

| Hα | 4.32 | uzh.ch | |

| Hβ | 1.39 | uzh.ch |

Mass spectrometry (MS) is a fundamental tool for verifying the molecular weight and amino acid sequence of peptides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for this purpose, providing rapid and accurate mass measurements of intact peptides. libretexts.org In a typical MALDI-TOF analysis, the peptide sample is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization. The mass-to-charge ratio (m/z) is then determined by the ion's time of flight to the detector. oak.go.kr This allows for the precise verification of the molecular weight of Lys-Ala, confirming its successful synthesis or identifying it in a mixture. nih.gov

For sequence verification, tandem mass spectrometry (MS/MS) is employed. americanlaboratory.com A specific peptide ion (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of characteristic b-ions (containing the N-terminus) and y-ions (containing the C-terminus). americanlaboratory.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. nih.govamericanlaboratory.com

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |

|---|---|---|---|

| Alanine (Ala) | C₃H₇NO₂ | 89.04768 | 89.094 |

| Lysine (Lys) | C₆H₁₄N₂O₂ | 146.10553 | 146.188 |

| Lysine-Alanine (Lys-Ala) | C₉H₁₉N₃O₃ | 217.14264 | 217.270 |

Note: Dipeptide mass is calculated by summing the masses of the constituent amino acids and subtracting the mass of one water molecule (H₂O, Monoisotopic: 18.01056 Da, Average: 18.015 Da).

Design and Exploration of Lysine Alanine Based Peptidomimetics and Analogs for Research Purposes

Rational Design and Synthesis of Functional Peptidomimetics

The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often leverages the distinct properties of lysine (B10760008) and alanine (B10760859) to enhance biological activity, stability, and selectivity. azolifesciences.comnih.gov By systematically altering peptide backbones with these amino acids, researchers can overcome the inherent limitations of natural peptides, such as poor metabolic stability. wjarr.comchemrxiv.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies on Antimicrobial Peptides

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of antimicrobial peptides (AMPs). nih.govnih.gov The balance between cationic charge (often provided by lysine) and hydrophobicity is a key determinant of both antimicrobial efficacy and selectivity. nih.govfrontiersin.org

In one study, researchers designed a series of "mirror-like" peptides with the general sequence XXYXXXYXXXYXX, where 'X' was leucine (B10760876) and/or alanine, and 'Y' was lysine. nih.govresearchgate.net This design aimed to create AMPs with a lower positive charge but a higher number of hydrophobic residues. The findings demonstrated that the frequency of alanine residues could regulate the peptide's interaction with cell membranes, influencing its antimicrobial activity and cytotoxicity. nih.govresearchgate.net For instance, the analog designated KL4A6 showed potent antimicrobial activity and a high therapeutic index, indicating good selectivity for bacterial cells over host cells. nih.gov

Another innovative approach involves "stapling" peptides to lock them into a specific secondary structure, often an α-helix, which is essential for the activity of many AMPs. nih.govnih.gov A prototypical doubly-stapled helix based on an alanine/lysine model sequence demonstrated reasonable antimicrobial activities along with significantly increased stability against enzymatic degradation. nih.govdongguk.edu Systematic modifications to this scaffold allowed for the manipulation of its antimicrobial and hemolytic activities, highlighting the potential of doubly-stapled helices as a promising scaffold for the rational design of potent and stable AMPs. nih.govdongguk.edu

| Peptide Design Strategy | Key Amino Acids | Observed Effect | Reference |

|---|---|---|---|

| Mirror-Like Peptides (XXYXXXYXXXYXX) | X = Leucine and/or Alanine; Y = Lysine | Alanine frequency regulates hydrophobicity and cell selectivity. KL4A6 showed a high therapeutic index. | nih.govresearchgate.net |

| Doubly-Stapled Helices | Alanine/Lysine-based model sequence | Increased proteolytic stability and reasonable antimicrobial activity. Activity could be manipulated via systematic modifications. | nih.govdongguk.edu |

| Lysine-tethered Stapling | Lysine | Stapling via lysine side chains provided strong antimicrobial activity, high proteolytic stability, and low hemolytic activity. | researchgate.net |

Modulation of Biological Activity through Alanine and Lysine Scans

Alanine and lysine scanning are powerful mutagenesis techniques used to determine the contribution of individual amino acid residues to a peptide's function. nih.govmdpi.com In alanine scanning, residues are systematically replaced with alanine to probe the importance of the original side chain. Conversely, lysine scanning can be used to investigate the impact of adding positive charge at specific positions. mdpi.comnih.gov

A study on the LL-37-derived antimicrobial peptide fragment KR-12 utilized both alanine and lysine scans to identify key residues for its activity. nih.gov The results showed that replacing hydrophobic and cationic residues with alanine was generally detrimental to its antibiotic potency. nih.gov However, substituting certain residues with lysine led to increased activity, provided the change did not disrupt the amphiphilic helical structure. nih.gov Notably, replacing glutamine at position 5 with lysine (Q5K) or aspartic acid at position 9 with alanine (D9A) or lysine (D9K) improved the broad-spectrum activity by up to eightfold against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Similarly, an alanine scan of the antimicrobial peptide lyp1987 revealed that substituting lysine at position 9 with alanine (K9A) increased its selectivity against Gram-positive bacteria. kvinzo.com These studies underscore how systematic alanine and lysine substitutions can fine-tune the activity and selectivity of AMPs, providing a rational basis for designing improved therapeutic candidates. mdpi.comnih.govkvinzo.com

| Parent Peptide | Modification | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| KR-12 | Replacement of hydrophobic/cationic residues with Alanine | Detrimental to antibiotic potency | nih.gov |

| KR-12 | Replacement of Gln5 with Lysine (Q5K) | Up to 8-fold increase in potency against S. aureus, P. aeruginosa, and C. albicans | nih.gov |

| KR-12 | Replacement of Asp9 with Alanine (D9A) | Improved broad-spectrum activity | nih.gov |

| lyp1987 | Replacement of Lys9 with Alanine (K9A) | Increased selectivity against Gram-positive bacteria | kvinzo.com |

| βpep-25 | Alanine substitution of Lys10 and Lys13 | Dramatically decreased activity against P. aeruginosa | portlandpress.com |

Lysine Alanine Derivatives in Biochemical Probe Development and Chemical Biology Tools

The unique chemical properties of lysine and alanine make them valuable components in the design of biochemical probes and chemical biology tools. The primary amine of the lysine side chain is a nucleophile that can be selectively targeted for chemical modification, making it a useful handle for attaching fluorescent labels, crosslinkers, or other reporter groups. nih.gov

While probes specifically based on a lysine-alanine dipeptide are not extensively documented, the principles of probe design often apply to peptides containing these residues. For instance, researchers have developed unnatural amino acids like isothiocyanyl alanine and isothiocyanyl lysine. nih.gov These can be incorporated into short peptides and serve as infrared probes sensitive to their solvent environment. The isothiocyanate group also allows for site-specific fluorescent labeling and ligation reactions, demonstrating how modified versions of alanine and lysine can serve as multipurpose tools in peptide chemistry. nih.gov

Furthermore, the lysine residue within a peptide sequence is a common target for developing covalent inhibitors and reactivity-based probes. nih.gov The reactivity of its ε-amino group allows it to form stable covalent bonds with electrophilic probes, which can be used to identify and characterize protein-protein interactions or enzyme activity.

Research Applications in Biomaterial Science and Delivery Systems

Peptides composed of lysine and alanine are extensively used in biomaterial science due to their ability to self-assemble into well-defined nanostructures, such as hydrogels and nanofibers. nih.govnih.govbohrium.com These materials are often biocompatible and biodegradable, making them excellent candidates for applications in tissue engineering and drug delivery. mdpi.com

Self-Assembling Properties of Lysine-Alanine Co-Oligopeptides for Material Engineering

The self-assembly of lysine-alanine co-oligopeptides is driven by a balance of hydrophobic interactions (from alanine-rich regions) and electrostatic interactions (from lysine's charged side chains). nih.govsquarespace.com This process can be controlled by environmental factors like pH, temperature, and ionic strength. nih.govchinesechemsoc.org

For example, an alanine-rich peptide containing lysine with the sequence (AKA3KA)2 was shown to self-assemble into nanofibrils. nih.gov At higher concentrations and under basic conditions (which deprotonates the lysine amines), the peptide adopted a β-sheet structure that facilitated the formation of fibrils. The kinetics of this assembly were found to be strongly dependent on temperature and pH, with higher temperatures and more basic environments leading to faster fibril formation. nih.gov

Another well-studied example is the 16-residue peptide [(Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2], which spontaneously assembles in the presence of salt to form a stable macroscopic membrane. researchgate.net This structure is composed of interwoven filaments and is remarkably stable, likely due to the formation of complementary ionic bonds between the glutamic acid and lysine side chains. researchgate.net These self-assembling systems demonstrate the potential to create highly ordered biomaterials from simple peptide building blocks.

Design of Scaffolds for Tissue Engineering Research

The self-assembled nanostructures formed by lysine-alanine peptides serve as excellent scaffolds for tissue engineering, as they can mimic the natural extracellular matrix (ECM). nih.govmdpi.com These scaffolds provide a three-dimensional template that supports cell adhesion, proliferation, and differentiation. nih.govfrontiersin.orgresearchgate.net

In one application, hydrogels formed from the self-assembly of the (AKA3KA)2 peptide were crosslinked with a synthetic polymer to create a hybrid biomaterial. nih.gov This crosslinked hydrogel was viscoelastic and exhibited mechanical properties suitable for tissue engineering applications. nih.gov

Furthermore, the incorporation of L-lysine into scaffolds made from other materials, such as poly(ε-caprolactone) (PCL) and hydroxyapatite (B223615) (HAP), has been shown to significantly enhance their biological performance. semanticscholar.orgnih.govmdpi.com A three-component composite scaffold (PCL/HAP/Lys) demonstrated a 45% higher Young's modulus and better wettability compared to a scaffold without lysine. semanticscholar.orgnih.gov Crucially, this modification significantly improved the proliferation of pre-osteoblast cells, indicating its potential for bone tissue engineering applications. semanticscholar.orgnih.govnih.gov The presence of lysine is thought to provide more cationic sites on the scaffold surface, which increases cell adhesion and subsequent differentiation. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying interactions between lysine and alanine residues in enzymatic systems?

- Methodological Answer :

- Site-directed mutagenesis : Replace lysine with alanine in target enzymes (e.g., glutaminase) to assess functional changes. For example, K→A mutations in hGACΔ1 constructs were expressed via pET-15b plasmids and purified via Ni+-affinity chromatography to study phosphate activation .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Used to analyze non-covalent complexes (e.g., fluconazole with lysine/alanine) by measuring stability and fragmentation patterns under varying collision energies .

- Circular Dichroism (CD) : Quantify α-helix formation in lysine-alanine copolypeptides to investigate structural nucleation .

Q. How can researchers ensure reproducibility when characterizing lysine-to-alanine mutant enzymes?

- Methodological Answer :

- Detailed Experimental Protocols : Include purification steps (e.g., Ni+-affinity chromatography), buffer conditions, and enzyme assay parameters (e.g., phosphate concentrations, substrate specificity) in supplemental materials .

- Normalization Standards : Use internal controls (e.g., 150 mM phosphate + 20 mM glutamine as 100% activity) to standardize enzyme activity measurements across replicates .

- Validation via Structural Analysis : Confirm mutant identity through X-ray crystallography or SDS-PAGE, as done for hGACΔ1 constructs .

Advanced Research Questions

Q. How do lysine-to-alanine mutations alter allosteric regulation in glutaminase, and what methodological frameworks resolve these effects?

- Methodological Answer :

- Phosphate Activation Profiles : Measure sigmoidal activation curves (Hill coefficients >2) to detect shifts in K0.5 (half-maximal activation). For example, K311A and K396A mutants require higher phosphate concentrations (~40 mM vs. wild-type) for activation, indicating disrupted allostery .

- BPTES Inhibition Assays : Compare IC50 values between mutants and wild-type enzymes. K320A mutants show resistance to BPTES due to altered loop conformations at dimer interfaces .

- Structural Modeling : Use cryo-EM or X-ray crystallography to map mutations (e.g., K320A) to flexible loop regions (residues 309–334) that regulate oligomerization .

Q. How can researchers reconcile contradictory data on lysine acetylation’s role in enzyme activity regulation?

- Methodological Answer :

- Context-Specific Analysis : Evaluate tissue-specific mitochondrial phosphate levels (e.g., 16 mM in hepatocytes) to interpret mutation effects (e.g., K320A shows near-maximal activity at physiological phosphate levels) .

- Cross-Referencing Post-Translational Modifications (PTMs) : Compare acetylation sites (e.g., K311, K328) with mutational data to identify competitive regulatory mechanisms .

- Dynamic Simulations : Apply molecular dynamics to model how acetylation or mutations disrupt salt bridges or hydrogen bonding critical for oligomerization .

Q. What statistical approaches are optimal for analyzing sigmoidal enzyme activation curves in lysine-alanine mutant studies?

- Methodological Answer :

- Hill Equation Fitting : Use nonlinear regression to calculate Hill coefficients (n) and K0.5. For example, K328A mutants exhibit n >2, indicating cooperative phosphate binding .

- Error Propagation Analysis : Report standard errors from 4–8 independent assays (e.g., ±SEM in Fig. 2 of ).

- Bootstrap Resampling : Validate curve-fitting robustness for small datasets, particularly when comparing mutants with divergent activation thresholds .

Methodological Design & Data Interpretation

Q. How should researchers design controls to distinguish mutation-specific effects from experimental artifacts in lysine-alanine studies?

- Methodological Answer :

- Wild-Type and Rescue Controls : Include wild-type enzymes and revertant mutants (e.g., alanine-to-lysine reversion) to confirm observed effects are mutation-dependent .

- Thermodynamic Stability Assays : Perform thermal shift assays (e.g., DSF) to rule out global destabilization of mutant proteins .

- Orthogonal Validation : Cross-verify kinetic data with structural techniques (e.g., SEC-MALS for oligomeric state analysis) .

Q. What strategies address challenges in quantifying low-abundance lysine-acetylated peptides in complex biological samples?

- Methodological Answer :

- Immunoaffinity Enrichment : Use anti-acetyllysine antibodies or TiO2 chromatography to isolate acetylated peptides prior to LC-MS/MS .

- Stable Isotope Labeling : Apply SILAC or TMT labeling to normalize quantification across replicates .

- Machine Learning Classifiers : Train models to distinguish true acetylation sites from noise in high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products